molecular formula C15H12N2O2 B595389 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-26-6

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B595389
M. Wt: 252.273
InChI Key: FCJHQKOIULGKDC-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be analyzed using various methods. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” can be determined using various methods. For instance, the melting point and NMR spectrum can be obtained .

Scientific Research Applications

  • Automated Synthesis in Continuous Flow

    A study by Herath, Dahl, and Cosford (2010) introduced a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids, highlighting advancements in synthesis efficiency and application in drug development, including Mur ligase inhibitors (Herath, Dahl, & Cosford, 2010).

  • Synthesis and Characterization

    Du Hui-r (2014) explored the synthesis and characterization of imidazo[1,2-a]pyridine carboxylic acid derivatives, focusing on reaction conditions and catalysts, emphasizing their potential in pharmaceuticals (Du Hui-r, 2014).

  • One-Pot Synthesis Method

    Crawforth and Paoletti (2009) developed a one-pot synthesis for imidazo[1,5-a]pyridines, facilitating the introduction of various substituents and enhancing synthetic efficiency (Crawforth & Paoletti, 2009).

  • Pharmacological Applications

    Kwong et al. (2019) investigated imidazo[1,2-a]pyridine-based compounds for their potential in treating heart and circulatory failures, along with their anticholinesterase properties, suggesting significant pharmaceutical applications (Kwong et al., 2019).

  • Tuberculostatic Activity

    Bukowski (1984) synthesized derivatives of imidazo[4,5-b]pyridine-1-carboxylic acid, examining their low tuberculostatic activity, which contributes to understanding their potential in tuberculosis treatment (Bukowski, 1984).

  • Fluorescent Organic Compounds

    Tomoda et al. (1999) synthesized and studied the fluorescent properties of imidazo[1,2-a]pyridine derivatives, contributing to the search for novel fluorescent organic compounds (Tomoda et al., 1999).

  • Antimicrobial Activity

    Turan-Zitouni, Blache, and Güven (2001) investigated the antimicrobial activity of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives, highlighting their potential in antimicrobial treatments (Turan-Zitouni, Blache, & Güven, 2001).

Safety And Hazards

Imidazo[1,2-a]pyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for “2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid” could involve further exploration of its medicinal applications, given the wide range of applications of imidazopyridines in medicinal chemistry . Additionally, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHQKOIULGKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654698
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

CAS RN

133427-26-6
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
G Marandi, L Saghatforoush, R Mendoza-Meroño… - Tetrahedron …, 2014 - Elsevier
The synthesis of a number of 3-(alkylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a facile route involving the reaction between 2-amino-3-pyridinecarboxylic acid, …
Number of citations: 18 www.sciencedirect.com

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